
6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Overview
Description
6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (CAS: 74557-73-6) is a heterocyclic compound with the molecular formula C₆H₆N₂O₃ and a molecular weight of 154.12 g/mol . Its structure features a dihydropyridazine core substituted with a methyl group at position 6 and a carboxylic acid moiety at position 4. The compound is commercially available in purities up to 97% (1 g to 25 g packaging) and is utilized in biochemical research and organic synthesis . Its InChI identifier is 1S/C6H6N2O3/c1-3-2-4(6(10)11)5(9)8-7-3/h2H,1H3,(H,8,9)(H,10,11), reflecting its tautomeric and hydrogen-bonding properties .
Preparation Methods
The synthesis of 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-cyano-5-(dimethylamino)-5-arylpenta-2,4-dienamides with nitrous acid or benzenediazonium chloride . The reaction conditions typically include an acidic medium and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridazine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
- 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid serves as a crucial intermediate in the synthesis of various complex organic molecules. Its structure allows for modifications that can lead to the formation of diverse chemical entities, making it valuable in synthetic chemistry.
Synthesis of Azo Dyes
- The compound is widely used as an intermediate in the production of azo dyes, which are important in the textile industry for coloring fabrics. Azo compounds are known for their vibrant colors and stability, making them ideal for various applications in dyeing processes .
Pharmaceutical Applications
Potential Therapeutic Agent
- Research has indicated that this compound may possess biological activities that could be harnessed for therapeutic purposes. Studies are ongoing to explore its potential as an antimicrobial and anticancer agent .
Intermediate in Drug Synthesis
- This compound is utilized as an intermediate in the synthesis of several pharmaceutical agents, including antibiotics and anti-inflammatory drugs. Its ability to undergo various chemical transformations makes it a valuable precursor in drug development .
Agrochemical Applications
Pesticide and Herbicide Production
- The compound is also applied in the formulation of agrochemicals, particularly pesticides and herbicides. Its chemical properties facilitate the creation of effective agents for controlling pests and weeds in agricultural settings .
Industrial Applications
Material Science
- In material science, this compound is used in the production of polymers and coatings. It acts as a monomer in synthesizing polyurethanes and polyester resins, which are essential for manufacturing various composite materials .
Toxicological Studies
Safety and Hazard Assessments
- Toxicological assessments have been conducted to evaluate the safety profile of this compound. Data from the US EPA indicates potential hazards associated with exposure, underscoring the importance of handling precautions during its use in research and industrial applications .
-
Synthesis of Azo Dyes:
- A study highlighted the effectiveness of this compound as an intermediate in synthesizing azo dyes that exhibit excellent color fastness properties suitable for textile applications.
-
Anticancer Activity:
- Preliminary research indicated that derivatives of this compound showed promising results against various cancer cell lines, suggesting its potential role in developing new anticancer therapies.
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Agrochemical Development:
- Research focused on formulating herbicides using this compound demonstrated its efficacy in controlling common agricultural weeds while minimizing environmental impact.
Mechanism of Action
The mechanism of action of 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological context and target .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The structural analogs of 6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid differ in substituents, functional groups, and ring systems, which significantly influence their physical and chemical properties (Table 1).
Table 1: Structural and Physical Properties of Selected Pyridazine Derivatives
Key Observations :
- Esterification (e.g., ethyl ester in ) reduces polarity and lowers melting points compared to carboxylic acids.
- Bulkier substituents (e.g., thieno[2,3-b]thiophene in ) increase thermal stability (melting point >320°C).
- Side-chain modifications (e.g., acetic acid in ) retain the core dihydropyridazine structure but alter solubility and reactivity.
Table 2: Xanthine Oxidase Inhibitory Activity of Pyridazine Derivatives
Mechanistic Insights :
Biological Activity
6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (CAS Number: 74557-73-6) is a compound belonging to the dihydropyridazine family, characterized by its unique molecular structure which includes a methyl group and a carboxylic acid moiety. This article explores its biological activity, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C₆H₆N₂O₃ |
Molecular Weight | 154.13 g/mol |
IUPAC Name | This compound |
CAS Number | 74557-73-6 |
MDL Number | MFCD08235213 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound's carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, while the methyl group may influence the compound's hydrophobic interactions. Such interactions can modulate enzyme activities and receptor functions, potentially leading to various biological effects.
Biological Activity
Research indicates that compounds within the dihydropyridazine class exhibit diverse biological activities, including:
- Antimicrobial Activity : Preliminary studies have suggested potential antibacterial and antifungal properties.
- Antiviral Activity : Some derivatives have shown promise against viral infections.
- Anticancer Effects : Investigations into the antiproliferative effects on cancer cell lines are ongoing.
Case Studies and Research Findings
- Antimicrobial Studies : A study highlighted that certain dihydropyridazine derivatives demonstrated significant antibacterial activity against Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
- Antiviral Research : Research has explored the efficacy of dihydropyridazine derivatives against influenza viruses, showing inhibition of viral replication in vitro. The specific pathways involved are still under investigation but may include interference with viral entry or replication processes.
- Anticancer Investigations : A recent study evaluated the antiproliferative effects of this compound on glioma cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting potential as a therapeutic agent in oncology.
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is provided below:
Compound Name | Structure | Similarity Index |
---|---|---|
2-(2-Bromophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid | Structure | 0.85 |
6-Methyl-3-oxo-2-(p-tolyl)-2,3-dihydropyridazine-4-carboxylic acid | Structure | 0.80 |
2-(1-(4-Fluorophenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid | Structure | 0.78 |
Q & A
Q. What are the optimal synthetic routes for 6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, and how can purity be maximized?
Basic Research Question
The compound is typically synthesized via multi-step reactions involving cyclization and functional group modifications. A common approach includes:
- Step 1 : Condensation of substituted pyridazine precursors with methyl groups under acidic or basic conditions (e.g., using LiOH·H₂O for hydrolysis) .
- Step 2 : Suzuki coupling or palladium-catalyzed cross-coupling reactions to introduce carboxylic acid moieties, followed by purification via column chromatography .
- Catalysts/Solvents : Pd/Cu catalysts in DMF or toluene are effective for cyclization .
- Purity Control : Use HPLC with reverse-phase C18 columns and optimize gradient elution (e.g., water/acetonitrile with 0.1% TFA) to achieve >95% purity .
Q. What advanced spectroscopic techniques are recommended for structural elucidation?
Basic Research Question
- NMR : Perform ¹H, ¹³C, and 2D NMR (COSY, HSQC) in deuterated DMSO to confirm the dihydropyridazine ring and methyl/carboxylic acid groups .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 271.08) and fragmentation patterns .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups (broad O-H at ~2500-3000 cm⁻¹) .
Q. How does the compound’s stability vary under different storage conditions?
Basic Research Question
- Temperature : Store at –20°C in airtight containers to prevent thermal decomposition of the dihydropyridazine ring .
- Light Sensitivity : Protect from UV exposure to avoid photooxidation of the 3-oxo group .
- pH Stability : The carboxylic acid group is stable in neutral to slightly acidic buffers (pH 4–7); avoid strong bases to prevent hydrolysis .
Q. What experimental designs are suitable for studying its biological mechanisms, such as kinase inhibition?
Advanced Research Question
- Kinase Assays : Use ATP-competitive binding assays (e.g., TR-FRET) with recombinant kinases (e.g., mTOR or p70S6K) to quantify IC₅₀ values .
- Autophagy Induction : Monitor LC3-II/LC3-I ratio via Western blot in prostate cancer cell lines (e.g., PC-3) under nutrient-deprived conditions .
- Gene Knockdown : Combine siRNA targeting autophagy genes (e.g., ATG5) with viability assays (MTT) to confirm mechanism-specific effects .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Advanced Research Question
- Standardized Protocols : Replicate assays under uniform conditions (e.g., cell line origin, serum concentration, incubation time) .
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolism .
- Structural Analog Comparison : Compare activity with derivatives (e.g., 6-(4-chlorophenyl) analogs) to identify critical substituents .
Q. What computational strategies predict binding interactions with biological targets?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., mTOR’s kinase domain) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds between the carboxylic acid group and Lys/Arg residues .
- QSAR Modeling : Corporate Hammett constants of substituents to predict bioactivity trends .
Q. How can regioselectivity challenges in functionalization be addressed?
Advanced Research Question
- Protecting Groups : Use tert-butyl esters to shield the carboxylic acid during methylation or halogenation .
- Directed Metalation : Employ LDA (lithium diisopropylamide) to direct deprotonation at the 6-methyl position for selective derivatization .
- Catalyst Screening : Test Pd-XPhos systems for selective cross-couplings at the pyridazine C4 position .
Properties
IUPAC Name |
3-methyl-6-oxo-1H-pyridazine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-3-2-4(6(10)11)5(9)8-7-3/h2H,1H3,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYFUPKDKSSFRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640656 | |
Record name | 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74557-73-6 | |
Record name | 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-6-methyl-pyridazine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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